3-(4-Phenylimidazol-1-yl)propionic acid
Description
3-(4-Phenylimidazol-1-yl)propionic acid is a heterocyclic compound featuring a propionic acid backbone substituted with a 4-phenylimidazole group. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, enables hydrogen bonding and π-π stacking interactions, which are critical for receptor binding and catalytic activity in biological systems.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(4-phenylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)6-7-14-8-11(13-9-14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,15,16) |
InChI Key |
WKFPBOOZXKFGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(4′-Hydroxyphenyl)propionic Acid
- Biological Activity: Acts as a biomarker for flavonoid intake (e.g., naringin) and undergoes microbial dehydroxylation to form benzoic acid derivatives .
- Its phenolic group increases polarity, enhancing solubility in aqueous environments compared to the phenylimidazole derivative.
3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic Acid (CPP)
- Structural Features : Contains a piperazine ring and phosphonic acid group instead of imidazole and phenyl.
- Biological Activity : High-affinity NMDA receptor antagonist (Kd = 201 nM) with stereoselective binding for glutamate analogs .
- Key Differences : The phosphonic acid and piperazine groups confer strong ionic interactions and selectivity for NMDA receptors, unlike the imidazole-based compound, which may target different receptors (e.g., histamine or cytochrome P450 enzymes).
3-(4-Fluorobenzoyl)propionic Acid
- Structural Features : Propionic acid with a 4-fluorobenzoyl substituent.
- Applications : Used in biochemical studies to probe protein and DNA interactions due to fluorine’s electronegativity and stability .
- Key Differences : The fluorobenzoyl group introduces electron-withdrawing effects, altering electronic properties and reactivity compared to the electron-rich phenylimidazole moiety.
3-(4-Benzylpiperazin-1-yl)propanoic Acid
- Structural Features: Propanoic acid linked to a benzylpiperazine group.
- Synthesis : High-yield routes (97% purity) are documented, emphasizing its utility in pharmaceutical intermediates .
Comparative Data Table
Research Findings and Implications
- Metabolic Pathways: Phenolic propionic acids (e.g., 3-(4′-hydroxyphenyl)propionic acid) are extensively metabolized by gut microbiota, producing benzoic acid derivatives . The phenylimidazole analog may exhibit slower degradation due to steric hindrance from the imidazole ring.
- Receptor Specificity : CPP’s NMDA receptor affinity highlights the impact of charged groups (e.g., phosphonic acid) on target selectivity . The target compound’s imidazole may instead interact with heme-containing enzymes or histamine receptors.
- Synthetic Accessibility : Benzylpiperazine derivatives are synthesized with high yields (~97%), suggesting that similar strategies could optimize production of the phenylimidazole variant .
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